molecular formula C9H9ClN2O B1421573 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1203898-28-5

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1421573
CAS No.: 1203898-28-5
M. Wt: 196.63 g/mol
InChI Key: XBNVGZMURDWNGJ-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, an isopropyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, which can be achieved through cyclization reactions.

    Introduction of Substituents: The chloro, isopropyl, and nitrile groups are introduced through various substitution reactions. For example, chlorination can be performed using thionyl chloride or phosphorus pentachloride.

    Oxidation and Reduction: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the isopropyl group, which may affect its biological activity.

    6-Isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Lacks the chloro group, potentially altering its reactivity and applications.

Uniqueness

5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and isopropyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

5-chloro-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVGZMURDWNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162998
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203898-28-5
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203898-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Reactant of Route 6
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